![molecular formula C23H17ClFN3O4 B11533307 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11533307.png)
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, amide groups, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 3-Fluorophenylformamide: This can be achieved by reacting 3-fluoroaniline with formic acid under acidic conditions.
Synthesis of 2-[(3-Fluorophenyl)formamido]acetic acid: The formamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the Imino Intermediate: The acetic acid derivative is then treated with an amine to form the imino intermediate.
Final Esterification: The imino intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the benzoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions could potentially affect various molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- 4-[(E)-({2-[(3-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
- 4-[(E)-({2-[(3-Methylphenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
Uniqueness
The presence of the fluorine atom in 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H17ClFN3O4 |
|---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17ClFN3O4/c24-20-7-2-1-6-19(20)23(31)32-18-10-8-15(9-11-18)13-27-28-21(29)14-26-22(30)16-4-3-5-17(25)12-16/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
XVRRUIMFAOLWEU-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11533233.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11533245.png)
![2-bromo-4-nitro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11533251.png)
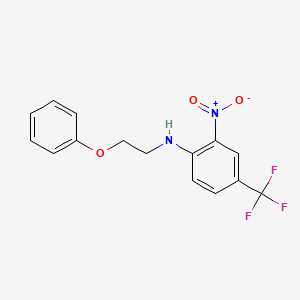
![(5Z)-1-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11533258.png)
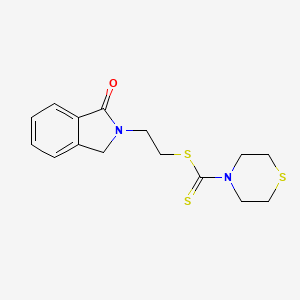
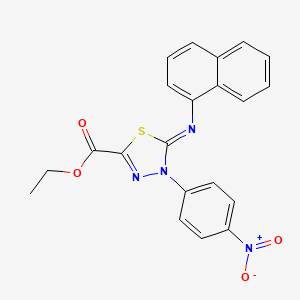
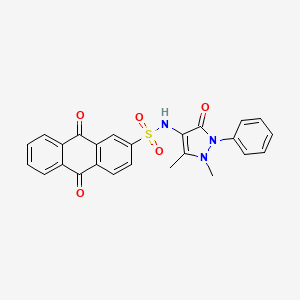
![3-{5-[(E)-{(2Z)-2-[(2,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11533297.png)
![2-{(Z)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533301.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533312.png)
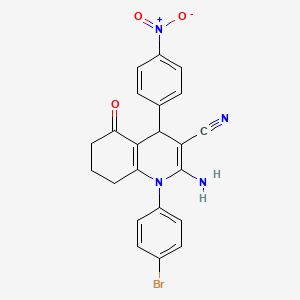
![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11533320.png)
